molecular formula C22H16ClN5 B5421512 4-(4-chlorophenyl)-N-(1-methyl-1H-benzimidazol-5-yl)phthalazin-1-amine

4-(4-chlorophenyl)-N-(1-methyl-1H-benzimidazol-5-yl)phthalazin-1-amine

Cat. No.: B5421512
M. Wt: 385.8 g/mol
InChI Key: GOCJSTHCXSMVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-N-(1-methyl-1H-benzimidazol-5-yl)phthalazin-1-amine is a synthetic organic compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of a chlorophenyl group, a benzimidazole moiety, and a phthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(1-methyl-1H-benzimidazol-5-yl)phthalazin-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole moiety: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the chlorophenyl group: This step involves the chlorination of a phenyl ring, which can be accomplished using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with phthalazine: The final step involves the coupling of the chlorophenyl-substituted benzimidazole with phthalazine under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(1-methyl-1H-benzimidazol-5-yl)phthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(1-methyl-1H-benzimidazol-5-yl)phthalazin-1-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-N-(1-methyl-1H-benzimidazol-5-yl)phthalazin-1-amine: Characterized by the presence of a chlorophenyl group, a benzimidazole moiety, and a phthalazine core.

    4-(4-bromophenyl)-N-(1-methyl-1H-benzimidazol-5-yl)phthalazin-1-amine: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    4-(4-fluorophenyl)-N-(1-methyl-1H-benzimidazol-5-yl)phthalazin-1-amine: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(1-methylbenzimidazol-5-yl)phthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5/c1-28-13-24-19-12-16(10-11-20(19)28)25-22-18-5-3-2-4-17(18)21(26-27-22)14-6-8-15(23)9-7-14/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCJSTHCXSMVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.